1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine
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Overview
Description
1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes a hydroxy group, an imino group, and two methyl groups attached to the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Industrial production methods often utilize microwave-assisted synthesis, which enhances reaction efficiency and yields . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Chemical Reactions Analysis
1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-Hydroxy-2-imino-5,5-dimethylimidazol-4-amine can be compared with other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of chemical and biological properties.
2,4,5-Trisubstituted Imidazoles: Synthesized using microwave-assisted methods and known for their high yields.
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Explored for its therapeutic potential. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-5(2)3(6)8-4(7)9(5)10/h10H,1-2H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRJQOBNJNVLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=N)N1O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338583 |
Source
|
Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54336-14-0 |
Source
|
Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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